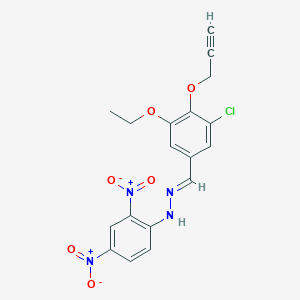![molecular formula C26H29N3O2S B298238 5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B298238.png)
5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one, also known as IMTPQ, is a synthetic compound that has attracted significant attention due to its potential applications in scientific research. IMTPQ is a thiazolidinone derivative that possesses a unique chemical structure, making it a promising candidate for various biological and pharmacological studies.
作用機序
The mechanism of action of 5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes involved in cell proliferation and inflammation. 5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been shown to possess significant anti-tumor activity, as well as anti-inflammatory and anti-bacterial activity. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
実験室実験の利点と制限
One of the main advantages of 5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is its unique chemical structure, which makes it a promising candidate for various biological and pharmacological studies. However, one of the limitations of 5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is its low solubility in water, which can make it difficult to use in certain lab experiments.
将来の方向性
There are several future directions for the study of 5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one. One potential direction is the study of its potential use as an anti-cancer agent in animal models. Another potential direction is the study of its potential use as an anti-inflammatory and anti-bacterial agent. Additionally, further studies are needed to fully understand the mechanism of action of 5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one and its potential applications in scientific research.
合成法
5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 2-isopropyl-5-methylphenol with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting compound with indole-3-carboxaldehyde. The intermediate product is then reacted with thiosemicarbazide to yield the final product, 5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one.
科学的研究の応用
5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been studied extensively for its potential applications in scientific research. It has been shown to possess significant anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. 5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has also been studied for its potential use as an anti-inflammatory and anti-bacterial agent.
特性
製品名 |
5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C26H29N3O2S |
分子量 |
447.6 g/mol |
IUPAC名 |
(5Z)-3-methyl-2-methylimino-5-[[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H29N3O2S/c1-17(2)20-11-10-18(3)14-23(20)31-13-12-29-16-19(21-8-6-7-9-22(21)29)15-24-25(30)28(5)26(27-4)32-24/h6-11,14-17H,12-13H2,1-5H3/b24-15-,27-26? |
InChIキー |
BFYQUYGGYFENII-UNHHPBJVSA-N |
異性体SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=NC)S4)C |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=NC)S4)C |
正規SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=NC)S4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B298155.png)
![N-[2-(2-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B298156.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B298161.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B298162.png)

![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)
![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)
![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298168.png)
![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea](/img/structure/B298174.png)
![[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea](/img/structure/B298175.png)